molecular formula C9H9F4NO B1531544 2-Fluoro-2-[4-(trifluoromethoxy)phenyl]ethan-1-amine CAS No. 1004283-06-0

2-Fluoro-2-[4-(trifluoromethoxy)phenyl]ethan-1-amine

Cat. No. B1531544
CAS RN: 1004283-06-0
M. Wt: 223.17 g/mol
InChI Key: TXFIDLWHUKSCDN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For example, 4-(trifluoromethoxy)phenyl-based polydithienylpyrroles were synthesized electrochemically . Another method involved the nucleophilic attack of the carbon-sulfur bond on a positively charged halogen, which subsequently made the nucleophilic substitution by a fluoride possible .


Molecular Structure Analysis

The InChI code for “2-[2-(trifluoromethoxy)phenyl]ethan-1-amine hydrochloride” is 1S/C9H10F3NO.ClH/c10-9(11,12)14-8-4-2-1-3-7(8)5-6-13;/h1-4H,5-6,13H2;1H . This provides a standardized way to represent the compound’s molecular structure.

Scientific Research Applications

Optical Resolution and Epimerization

The study by Kawachi et al. (1999) explored the optical resolution and epimerization of a fluorosilane compound, offering insights into the synthesis of optically active silicon compounds. This research underscores the potential for creating enantiomerically pure compounds through selective processes, which is crucial for the development of chiral materials and pharmaceuticals (Kawachi, Maeda, Mitsudo, & Tamao, 1999).

Synthesis of Fluorinated Heterocycles

Parmar and Rueping (2014) developed a mild strategy for intramolecular fluoro-cyclisation of benzylic alcohols and amines. This methodology enables the synthesis of fluorinated heterocycles, highlighting the role of fluorine in modifying the reactivity and properties of organic molecules. Such advancements are pivotal for medicinal chemistry and material science (Parmar & Rueping, 2014).

Chiral Derivatization Agents

Research by Hamman (1989) on 2-Fluoro-2-phenyl-1-aminoethane delves into its application as a chiral derivatizing agent. The separation of enantiomers and the determination of their absolute configurations were key outcomes, demonstrating the compound's utility in stereochemical analyses essential for pharmaceutical research (Hamman, 1989).

Photoredox Catalysis for Fluoromethylation

Koike and Akita (2016) highlighted the application of photoredox catalysis for the fluoromethylation of carbon-carbon multiple bonds. This research illustrates the growing importance of incorporating fluorine atoms into organic molecules, which can significantly influence their biological activity and physical properties. The study emphasizes the utility of photoredox catalysis in enabling efficient and selective fluoromethylation reactions under mild conditions (Koike & Akita, 2016).

Fluorinated Epoxy Resins

Ge et al. (2011) synthesized a novel fluorinated epoxy compound and investigated its thermal curing with various agents. The resultant fluorinated epoxy resins exhibited exceptional thermal stability, mechanical properties, and electrical insulating properties, showcasing the material's potential in advanced composite materials and electronic applications (Ge, Tao, Li, Ding, Fan, & Yang, 2011).

properties

IUPAC Name

2-fluoro-2-[4-(trifluoromethoxy)phenyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F4NO/c10-8(5-14)6-1-3-7(4-2-6)15-9(11,12)13/h1-4,8H,5,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXFIDLWHUKSCDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CN)F)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Fluoro-2-[4-(trifluoromethoxy)phenyl]ethan-1-amine
Reactant of Route 2
2-Fluoro-2-[4-(trifluoromethoxy)phenyl]ethan-1-amine
Reactant of Route 3
2-Fluoro-2-[4-(trifluoromethoxy)phenyl]ethan-1-amine
Reactant of Route 4
2-Fluoro-2-[4-(trifluoromethoxy)phenyl]ethan-1-amine
Reactant of Route 5
2-Fluoro-2-[4-(trifluoromethoxy)phenyl]ethan-1-amine
Reactant of Route 6
2-Fluoro-2-[4-(trifluoromethoxy)phenyl]ethan-1-amine

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